molecular formula C18H15N3O2S B242312 4-(5-Anilinoimidazo[2,1-b][1,3]thiazol-6-yl)-2-methoxyphenol

4-(5-Anilinoimidazo[2,1-b][1,3]thiazol-6-yl)-2-methoxyphenol

货号: B242312
分子量: 337.4 g/mol
InChI 键: QVUXHQNMXYAYFV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(5-Anilinoimidazo[2,1-b][1,3]thiazol-6-yl)-2-methoxyphenol, also known as GSK690693, is a small molecule inhibitor of the protein kinase AKT. It was first developed by GlaxoSmithKline as a potential cancer therapeutic. The compound has shown promising results in preclinical studies and is currently being investigated in clinical trials.

作用机制

4-(5-Anilinoimidazo[2,1-b][1,3]thiazol-6-yl)-2-methoxyphenol inhibits AKT by binding to the ATP-binding site of the kinase. This prevents AKT from phosphorylating its downstream targets, which are involved in cell survival and proliferation. By inhibiting AKT, this compound induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have anti-tumor effects in various preclinical models of cancer, including breast, prostate, and pancreatic cancer. In addition to inducing apoptosis, this compound has been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. This compound has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.

实验室实验的优点和局限性

One advantage of 4-(5-Anilinoimidazo[2,1-b][1,3]thiazol-6-yl)-2-methoxyphenol is its specificity for AKT. This allows for targeted inhibition of the kinase, which reduces the risk of off-target effects. However, this compound has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.

未来方向

There are several potential future directions for research on 4-(5-Anilinoimidazo[2,1-b][1,3]thiazol-6-yl)-2-methoxyphenol. One area of interest is the development of more potent and selective AKT inhibitors. Another area of research is the identification of biomarkers that can predict response to AKT inhibition, which could improve patient selection for clinical trials. Additionally, there is interest in combining AKT inhibitors with other targeted therapies or immunotherapies to enhance their anti-tumor effects.

合成方法

The synthesis of 4-(5-Anilinoimidazo[2,1-b][1,3]thiazol-6-yl)-2-methoxyphenol involves several steps, including the reaction of 4-bromo-2-methoxyphenol with 5-amino-1,3,4-thiadiazole-2-thiol to form the intermediate 4-(5-aminoimidazo[2,1-b][1,3]thiazol-6-yl)-2-methoxyphenol. This intermediate is then reacted with aniline to produce the final compound, this compound.

科学研究应用

4-(5-Anilinoimidazo[2,1-b][1,3]thiazol-6-yl)-2-methoxyphenol has been extensively studied for its potential use in cancer therapy. AKT is a protein kinase that plays a key role in cell survival and proliferation, and is often overactive in cancer cells. Inhibiting AKT with this compound has been shown to induce apoptosis (cell death) in cancer cells, while sparing normal cells. This makes this compound a promising candidate for targeted cancer therapy.

属性

分子式

C18H15N3O2S

分子量

337.4 g/mol

IUPAC 名称

4-(5-anilinoimidazo[2,1-b][1,3]thiazol-6-yl)-2-methoxyphenol

InChI

InChI=1S/C18H15N3O2S/c1-23-15-11-12(7-8-14(15)22)16-17(19-13-5-3-2-4-6-13)21-9-10-24-18(21)20-16/h2-11,19,22H,1H3

InChI 键

QVUXHQNMXYAYFV-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C2=C(N3C=CSC3=N2)NC4=CC=CC=C4)O

规范 SMILES

COC1=C(C=CC(=C1)C2=C(N3C=CSC3=N2)NC4=CC=CC=C4)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。